Prop-2-YN-1-YL heptadecanoate
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Overview
Description
Prop-2-YN-1-YL heptadecanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a prop-2-yn-1-yl group attached to a heptadecanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-YN-1-YL heptadecanoate typically involves the esterification of heptadecanoic acid with prop-2-yn-1-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester in high yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the efficiency of the process. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Prop-2-YN-1-YL heptadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Heptadecanoic acid or corresponding ketones.
Reduction: Prop-2-yn-1-yl alcohol.
Substitution: Various substituted esters or alcohols depending on the nucleophile used.
Scientific Research Applications
Prop-2-YN-1-YL heptadecanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a potential therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of Prop-2-YN-1-YL heptadecanoate involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) upon exposure to light. These ROS can induce oxidative stress in cells, leading to cell death or other biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Prop-2-YN-1-YL heptadecanoate can be compared with other similar compounds such as:
Prop-2-YN-1-YL acetate: Similar in structure but with a shorter carbon chain, leading to different physical and chemical properties.
Prop-2-YN-1-YL benzoate:
Prop-2-YN-1-YL butyrate: Another ester with a shorter carbon chain, used in different industrial applications.
The uniqueness of this compound lies in its long carbon chain, which provides distinct physical properties such as higher boiling point and different solubility characteristics compared to its shorter-chain analogs .
Properties
CAS No. |
55646-16-7 |
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Molecular Formula |
C20H36O2 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
prop-2-ynyl heptadecanoate |
InChI |
InChI=1S/C20H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(21)22-19-4-2/h2H,3,5-19H2,1H3 |
InChI Key |
DBVJGTHKEKCNAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC#C |
Origin of Product |
United States |
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